N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Description

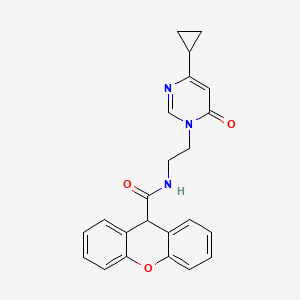

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core linked via an ethyl group to a 4-cyclopropyl-6-oxopyrimidinone moiety. The cyclopropyl substituent may enhance metabolic stability by resisting oxidative degradation, a feature often exploited in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-21-13-18(15-9-10-15)25-14-26(21)12-11-24-23(28)22-16-5-1-3-7-19(16)29-20-8-4-2-6-17(20)22/h1-8,13-15,22H,9-12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZKNAWXZAJDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's design incorporates a cyclopropyl group and a pyrimidine moiety, which are known to influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . This compound's structure allows for diverse interactions with biological systems, making it a candidate for further pharmacological exploration.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Initial research indicates that it may modulate pathways involved in cell signaling and metabolic processes, potentially impacting cancer treatment and other therapeutic areas.

While the precise mechanisms of action remain under investigation, preliminary studies suggest that the compound may interact with molecular targets critical for cell proliferation and survival. Its structural components enable it to bind effectively to these targets, possibly leading to alterations in cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For instance, a compound identified as IMB-1406 was shown to have potent antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The IC50 values for IMB-1406 ranged from 6.92 to 8.99 μM, indicating strong inhibitory effects compared to established treatments like Sunitinib .

Table 1: In Vitro Antitumor Activity Comparison

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| IMB-1406 | Sunitinib | |

| A549 | 100.07% | 100.02% |

| HepG2 | 99.98% | 98.61% |

| DU145 | 99.93% | 86.51% |

| MCF7 | 100.39% | 88.89% |

Case Studies

In a notable case study involving similar compounds, researchers explored the effects of pyrimidine derivatives on cancer cell lines, focusing on their ability to induce apoptosis through mitochondrial pathways. The studies revealed that these compounds could affect the expression of key proteins involved in apoptosis, such as Bax and Bcl-2, leading to enhanced activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional similarities with N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides (), though key differences exist:

The xanthene system’s oxygen bridge may improve solubility compared to anthraquinone’s planar, hydrophobic structure.

Computational and Crystallographic Insights

Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving such complex structures. For example:

- SHELXL refines small-molecule geometries with high precision .

- ORTEP-III generates thermal ellipsoid plots to visualize steric and electronic effects .

These tools could elucidate conformational differences between the target compound and its anthraquinone analogue, particularly in bond angles around the cyclopropyl group.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide?

The synthesis involves multi-step organic reactions, including cyclopropane functionalization, pyrimidinone ring formation, and amide coupling. Key steps:

- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to link the xanthene-carboxylic acid to the pyrimidinone-ethylamine intermediate .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Employ silica gel chromatography followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR identify functional groups (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, xanthene aromatic signals at δ 6.5–8.0 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity and detect byproducts .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] expected at ~490–500 Da) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Solubility profiling : Test in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Data from similar compounds suggest moderate DMSO solubility (>10 mM) but limited aqueous solubility (<1 mM), necessitating co-solvents like PEG-400 for in vitro assays .

- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation. The xanthene carboxamide moiety is prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What methodologies are used to analyze the 3D conformation of this compound and its impact on biological activity?

- X-ray crystallography : Resolve crystal structures to determine bond lengths/angles, particularly between the pyrimidinone and xanthene moieties, which influence target binding .

- Computational modeling : Perform DFT calculations or MD simulations to predict interactions with enzymes (e.g., phosphodiesterases or kinases) .

- SAR studies : Modify substituents (e.g., cyclopropyl vs. methyl groups) and evaluate activity shifts to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., IC measurements) across multiple cell lines to rule out cell-specific effects.

- Off-target profiling : Use kinome-wide screening to identify unintended interactions that may explain variability .

- Meta-analysis : Compare datasets from independent studies (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct vs. indirect effects .

Q. What experimental approaches are recommended to study the metabolic stability and pharmacokinetics of this compound?

- Liver microsome assays : Incubate with human/rodent microsomes and quantify parent compound depletion via LC-MS to estimate metabolic clearance .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction, which impacts bioavailability .

- In vivo PK studies : Administer IV/PO doses in rodents and collect plasma samples for AUC and half-life calculations .

Q. How can researchers design experiments to investigate the compound’s interaction with DNA or proteins?

- Fluorescence quenching assays : Leverage the xanthene moiety’s intrinsic fluorescence to monitor binding to DNA (e.g., intercalation) or proteins (e.g., BSA) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, K) for target receptors .

- Crystallography/CRYO-EM : Resolve co-crystal structures with target proteins to map binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.